CID 53445415

Description

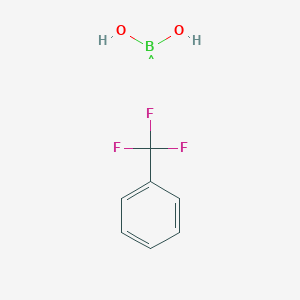

CID 53445415 (PubChem Compound Identifier 53445415) is a chemical compound cataloged in the PubChem database. CID entries often include data such as molecular weight, formula, spectral information, and applications in research or industry . For CID 53445415, further experimental characterization (e.g., mass spectrometry, NMR, or crystallography) would typically be required to confirm its structure and properties, as outlined in analytical chemistry guidelines .

Properties

Molecular Formula |

C7H7BF3O2 |

|---|---|

Molecular Weight |

190.94 g/mol |

InChI |

InChI=1S/C7H5F3.BH2O2/c8-7(9,10)6-4-2-1-3-5-6;2-1-3/h1-5H;2-3H |

InChI Key |

XLYCCGOCKSISLQ-UHFFFAOYSA-N |

Canonical SMILES |

[B](O)O.C1=CC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “CID 53445415” involves specific chemical reactions and conditions. The preparation method typically includes the following steps:

Pre-mixing of Reactants: The initial step involves pre-mixing specific reactants in precise quantities.

Condensation Reaction: The mixture undergoes a condensation reaction, often in the absence of a solvent, to form the desired compound.

Extraction and Purification: The product is then extracted using a suitable solvent, such as petroleum ether, and purified to obtain a high yield and purity.

Industrial Production Methods

In industrial settings, the production of “CID 53445415” is scaled up using advanced techniques such as micro-channel reactors. These reactors enhance reaction efficiency, reduce impurities, and improve the overall yield and stability of the product .

Chemical Reactions Analysis

Types of Reactions

“CID 53445415” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with other groups.

Common Reagents and Conditions

The reactions involving “CID 53445415” typically use reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .

Scientific Research Applications

“CID 53445415” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its biological activity and potential therapeutic applications.

Medicine: Research explores its potential use in drug development and treatment of specific medical conditions.

Industry: It is utilized in industrial processes for the production of other chemicals and materials

Mechanism of Action

The mechanism by which “CID 53445415” exerts its effects involves specific molecular targets and pathways. The compound interacts with particular proteins or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 53445415, a comparison with structurally or functionally analogous compounds is essential.

Table 1: Key Parameters for Compound Comparison

Structural and Functional Insights

Structural Similarity: Compounds with trifluoromethyl groups (e.g., CAS 1533-03-5) often exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogs . CID 53445415 may share these traits if it contains similar substituents. ChEMBL 1724922, a known Nrf2 inhibitor, demonstrates how halogenated aromatic systems (common in CID-like compounds) can target specific signaling pathways .

Analytical Techniques: Mass spectrometry with collision-induced dissociation (CID) is a critical tool for differentiating structural isomers. For example, source-in CID in LC-ESI-MS was used to distinguish ginsenoside isomers based on fragmentation patterns . If CID 53445415 has isomers, similar techniques could elucidate its structure. GC-MS chromatograms and collision voltage correlations (as in Figure 2 ) could further characterize its stability and fragmentation behavior relative to analogs.

Industrially, trifluoromethylated compounds (e.g., CAS 1533-03-5) are valued in agrochemical and pharmaceutical synthesis due to their resistance to degradation .

Research Findings and Gaps

- Pharmacological Potential: While CID 53445415’s specific activity is undocumented, structurally related compounds (e.g., Nrf2 inhibitors) highlight the importance of halogenated motifs in drug design .

- Synthetic Challenges : The synthesis of CID 53445415 may require specialized purification methods, such as vacuum distillation or column chromatography, as seen in similar compounds .

- Data Limitations: No direct spectral or bioactivity data for CID 53445415 were found in the evidence. Future studies should prioritize experimental validation using techniques described in analytical chemistry guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.